N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine
Description
N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a synthetic derivative of the furochromene scaffold, characterized by:
- Core structure: A 7-oxo-7H-furo[3,2-g]chromen system substituted with methyl groups at positions 3, 5, and 7.
- Side chain: A propanoyl group at position 6, linked to an N-methyl glycine moiety via an amide bond.
- Molecular formula: Estimated as C₂₀H₂₁NO₆ (derived from the parent propanoic acid, C₁₇H₁₆O₅ , with the addition of N-methyl glycine).
This compound is structurally distinct due to the combination of its trisubstituted furochromene core and the polar N-methyl glycine side chain, which may enhance solubility and influence biological interactions.
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[methyl-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H21NO6/c1-10-9-26-18-12(3)19-15(7-14(10)18)11(2)13(20(25)27-19)5-6-16(22)21(4)8-17(23)24/h7,9H,5-6,8H2,1-4H3,(H,23,24) |
InChI Key |
YVWOPXHSROFORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromen ring: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.
Introduction of the propanoyl group: This step involves acylation reactions, where the furochromen intermediate is reacted with propanoyl chloride in the presence of a base such as pyridine.
Methylation and glycine conjugation: The final steps involve methylation of the nitrogen atom and conjugation with glycine, typically using reagents like methyl iodide and glycine ethyl ester hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furochromen ring or the propanoyl side chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Interacting with DNA/RNA: Potentially influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Core Modifications in Furochromene Derivatives
Key Observations :
Side Chain Functionalization
Key Observations :
- The sulfonohydrazide derivatives (e.g., I-3) exhibit fungicidal activity (up to 92% yield in synthesis and 74% inhibition ), while the target compound’s biological profile remains uncharacterized.
- The piperidinecarboxylate side chain () introduces basicity, contrasting with the zwitterionic glycine moiety in the target compound.
Physicochemical Properties
Key Observations :
- The N-methyl glycine side chain likely improves aqueous solubility compared to the parent propanoic acid ().
- Sulfonohydrazide derivatives (e.g., I-10) exhibit high thermal stability (melting points >260°C ), suggesting robust crystalline packing.
Q & A
Q. What frameworks guide the design of toxicity and safety assessments for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
